![molecular formula C13H8BrNO B1442999 4-Bromo-2-phenoxybenzonitrile CAS No. 875664-25-8](/img/structure/B1442999.png)
4-Bromo-2-phenoxybenzonitrile
Overview
Description
4-Bromo-2-phenoxybenzonitrile is a chemical compound with the molecular formula C13H8BrNO . It is used as an intermediate in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-phenoxybenzonitrile consists of a benzonitrile group (a benzene ring attached to a nitrile group) that is substituted with a bromine atom at the 4-position and a phenoxy group at the 2-position . The molecular weight of this compound is 274.12 g/mol .Physical And Chemical Properties Analysis
4-Bromo-2-phenoxybenzonitrile is a white to yellow solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of brominated benzonitriles, including 4-Bromo-2-phenoxybenzonitrile, has been explored for their importance as intermediates in creating biologically active compounds. For instance, bromo-4-isobutyloxyphenyl carbothioamide, a compound related to febuxostat synthesis, demonstrates the significance of brominated nitriles in pharmaceutical development ((Wang et al., 2016)). Moreover, the study on the facile synthesis of 2-bromo-3-fluorobenzonitrile via the halodeboronation of aryl boronic acids showcases the chemical versatility and applicability of bromo-substituted benzonitriles in organic synthesis ((Szumigala et al., 2004)).
Environmental Degradation and Toxicology
The environmental degradation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a closely related compound, has been thoroughly studied under various anaerobic conditions. These studies reveal that bromoxynil and its derivatives undergo anaerobic biodegradation, highlighting the ecological dynamics of such compounds ((Knight et al., 2003)). Additionally, the work by Desulfitobacterium chlororespirans on the dehalogenation of bromoxynil indicates microbial pathways capable of breaking down brominated herbicides, offering insights into bioremediation strategies ((Cupples et al., 2005)).
Material Science Applications
In material science, the study of 4-bromobenzonitrile's plastically deformable crystals presents an intriguing aspect of brominated aromatic nitriles' physical properties. These crystals exhibit unique mechanical flexibility, which could have implications in designing responsive materials ((Alimi et al., 2018)).
Safety and Hazards
The safety data sheet for 4-Bromo-2-phenoxybenzonitrile indicates that it causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust, vapors, mist, or gas, not getting the compound in eyes, on skin, or on clothing, and using personal protective equipment .
properties
IUPAC Name |
4-bromo-2-phenoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMNRTXOZNBDSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726414 | |
Record name | 4-Bromo-2-phenoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenoxybenzonitrile | |
CAS RN |
875664-25-8 | |
Record name | 4-Bromo-2-phenoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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